molecular formula C20H31NO9 B1663113 [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate CAS No. 21559-74-0

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate

Cat. No. B1663113
CAS RN: 21559-74-0
M. Wt: 429.5 g/mol
InChI Key: SBJACEBXNZEQNU-WAPOTWQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate, also known as Ac4GlcNH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Tricyclic Products Synthesis : A study discusses the production of tricyclic adducts, similar in structure to the requested compound, through reactions involving penicillin-derived thiazoloazetidinones and ethyl diazoacetate (Mara, Singh, Thomas, & Williams, 1982).

  • Natural Product Isolation : Research on Portulaca oleracea L. led to the isolation of two new natural products, structurally related to the requested compound, demonstrating anti-inflammatory and anticholinesterase bioactivities (Song, Ying, Ying, Jia, & Yang, 2023).

  • Uncommon Transformations : A paper explores uncommon transformations of a compound similar to the requested one, under treatment with bases, yielding various products depending on the base applied (Ivanova, Valiullina, Shitikova, & Miftakhov, 2006).

  • Stereochemistry Analysis : The structure of a compound analogous to the requested one was determined, highlighting the importance of stereochemistry in the synthesis of complex molecules (Yang, Zhu, Niu, Chen, & Lu, 2008).

  • Enzyme-Catalyzed Synthesis : A study on enzymatic resolution of a racemic compound, similar to the requested one, led to the stereoselective synthesis of novel carbasugar derivatives (Gümüş & Tanyeli, 2010).

  • Reductive Oxa Ring Opening : Research on the synthesis of C-alpha-galactosides of carbapentopyranoses involved the reductive oxa ring opening of compounds structurally related to the requested one (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).

properties

CAS RN

21559-74-0

Product Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate

Molecular Formula

C20H31NO9

Molecular Weight

429.5 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C20H31NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h15-20H,5-10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20+/m1/s1

InChI Key

SBJACEBXNZEQNU-WAPOTWQKSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2CCCCC2)COC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)NC1C(C(C(OC1OC2CCCCC2)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2CCCCC2)COC(=O)C)OC(=O)C)OC(=O)C

synonyms

Cyclohexyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside 3,4,6-triacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate
Reactant of Route 3
Reactant of Route 3
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate
Reactant of Route 4
Reactant of Route 4
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate
Reactant of Route 5
Reactant of Route 5
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate
Reactant of Route 6
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate

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